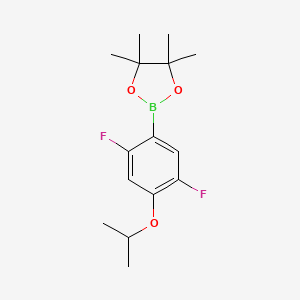

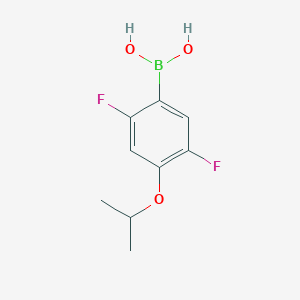

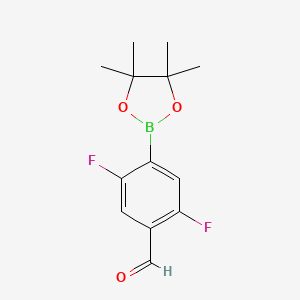

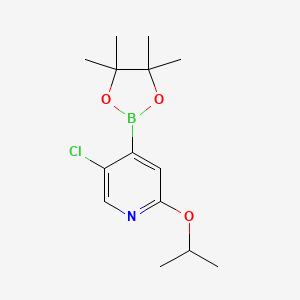

2,5-Difluoro-4-isopropoxyphenylboronic acid pinacol ester

Vue d'ensemble

Description

“2,5-Difluoro-4-isopropoxyphenylboronic acid pinacol ester” is a boronic acid derivative . Boronic acids are widely used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions .

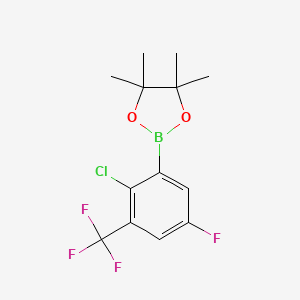

Molecular Structure Analysis

The molecular structure of “2,5-Difluoro-4-isopropoxyphenylboronic acid pinacol ester” is represented by the InChI code1S/C15H21BF2O3/c1-10(2)18-11-7-8-12(13(17)9-11)16-19-14(3,4)15(5,6)20-16/h7-10H,1-6H3 . This indicates that the molecule consists of carbon ©, hydrogen (H), boron (B), fluorine (F), and oxygen (O) atoms. Chemical Reactions Analysis

Boronic acids and their derivatives, including “2,5-Difluoro-4-isopropoxyphenylboronic acid pinacol ester”, are commonly used in Suzuki-Miyaura coupling reactions . These reactions involve the formation of carbon-carbon bonds and are widely used in organic synthesis .Applications De Recherche Scientifique

Suzuki–Miyaura Coupling

This compound is used in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is arguably the most widely-applied transition metal catalysed carbon–carbon bond forming reaction to date . Its success originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Hydrolysis Studies

Phenylboronic pinacol esters, including this compound, have been studied for their susceptibility to hydrolysis at physiological pH . The kinetics of this hydrolysis is dependent on the substituents in the aromatic ring . This research is important when considering these boronic pinacol esters for pharmacological purposes .

Drug Delivery Systems

This compound has been used in the development of reactive oxygen species (ROS)-responsive drug delivery systems . For example, it has been used to structurally modify hyaluronic acid (HA) with phenylboronic acid pinacol ester (PBAP) to form curcumin-loaded nanoparticles (HA@CUR NPs) .

Polymer Science

The Suzuki-Miyaura cross-coupling reaction, which uses this compound, is an important and extensively used reaction in polymer science .

Fine Chemicals and Pharmaceutical Industries

This compound is also used in the fine chemicals and pharmaceutical industries due to its role in the Suzuki-Miyaura cross-coupling reaction .

Organotrifluoroborate Salts Preparation

The methodology also cleanly converts boronic esters, such as pinacol boronic esters, to a mixture of organotrifluoroborate and pinacol . This is important in the preparation of organotrifluoroborate salts .

Mécanisme D'action

Pharmacokinetics

Let’s explore the compound’s ADME properties:

Action Environment

Environmental factors influence its efficacy and stability:

Safety and Hazards

Orientations Futures

The use of boronic acids and their derivatives in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, continues to be a significant area of research . Future directions may include the development of more efficient synthesis methods and the exploration of new applications in organic synthesis.

Propriétés

IUPAC Name |

2-(2,5-difluoro-4-propan-2-yloxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21BF2O3/c1-9(2)19-13-8-11(17)10(7-12(13)18)16-20-14(3,4)15(5,6)21-16/h7-9H,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUOJYPIFZGUMOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2F)OC(C)C)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21BF2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501130447 | |

| Record name | 1,3,2-Dioxaborolane, 2-[2,5-difluoro-4-(1-methylethoxy)phenyl]-4,4,5,5-tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501130447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-Difluoro-4-isopropoxyphenylboronic acid pinacol ester | |

CAS RN |

2121514-52-9 | |

| Record name | 1,3,2-Dioxaborolane, 2-[2,5-difluoro-4-(1-methylethoxy)phenyl]-4,4,5,5-tetramethyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2121514-52-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,2-Dioxaborolane, 2-[2,5-difluoro-4-(1-methylethoxy)phenyl]-4,4,5,5-tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501130447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![t-Butyl trans-4-[[(1S)-1-phenylethyl]amino]tetrahydrofuran-3-carboxylatehydrochloride](/img/structure/B6299508.png)